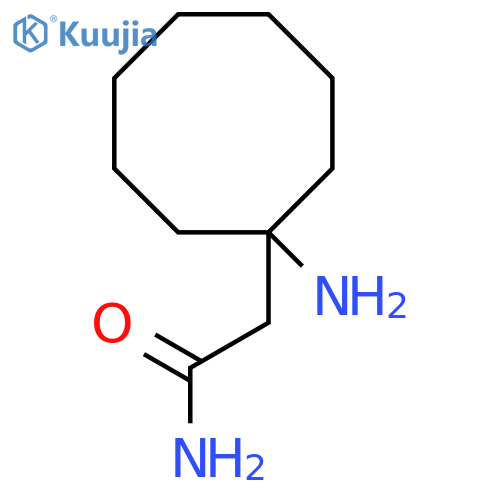Cas no 2163631-95-4 (2-(1-aminocyclooctyl)acetamide)

2163631-95-4 structure
商品名:2-(1-aminocyclooctyl)acetamide
2-(1-aminocyclooctyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1-aminocyclooctyl)acetamide
- EN300-1287667
- 2163631-95-4
- SCHEMBL21119348
-
- インチ: 1S/C10H20N2O/c11-9(13)8-10(12)6-4-2-1-3-5-7-10/h1-8,12H2,(H2,11,13)
- InChIKey: OOXNPQXVNMQBFC-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1(CCCCCCC1)N)N
計算された属性
- せいみつぶんしりょう: 184.157563266g/mol
- どういたいしつりょう: 184.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 69.1Ų
2-(1-aminocyclooctyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1287667-2500mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 2500mg |
$1650.0 | 2023-10-01 | ||
| Enamine | EN300-1287667-1.0g |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1287667-100mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 100mg |
$741.0 | 2023-10-01 | ||
| Enamine | EN300-1287667-5000mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 5000mg |
$2443.0 | 2023-10-01 | ||
| Enamine | EN300-1287667-50mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1287667-250mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 250mg |
$774.0 | 2023-10-01 | ||
| Enamine | EN300-1287667-1000mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 1000mg |
$842.0 | 2023-10-01 | ||
| Enamine | EN300-1287667-10000mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 10000mg |
$3622.0 | 2023-10-01 | ||
| Enamine | EN300-1287667-500mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 500mg |
$809.0 | 2023-10-01 |
2-(1-aminocyclooctyl)acetamide 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
2163631-95-4 (2-(1-aminocyclooctyl)acetamide) 関連製品
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
